molecular formula C25H17N3O4 B7547667 [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate

Katalognummer B7547667
Molekulargewicht: 423.4 g/mol
InChI-Schlüssel: MMIYAOUJNWENMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as PIP4Kγi, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. PIP4Kγi is a highly specific inhibitor of phosphatidylinositol-5-phosphate 4-kinase gamma (PIP4Kγ), which is involved in the regulation of various cellular processes such as cell proliferation, migration, and survival. In

Wirkmechanismus

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi inhibits this compoundγ, which is involved in the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key signaling molecule that regulates various cellular processes. Inhibition of this compoundγ leads to a decrease in PIP2 levels, which affects downstream signaling pathways. This compoundγi has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compoundγi has been shown to have various biochemical and physiological effects. In cancer cells, this compoundγi has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth. In inflammation, this compoundγi has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In viral infections, this compoundγi has been shown to inhibit viral replication.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi is its high specificity for this compoundγ. This allows for selective inhibition of this compoundγ without affecting other this compound isoforms. However, one limitation of this compoundγi is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are several future directions for research on [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi. One area of research is the development of more potent and selective inhibitors of this compoundγ. Another area of research is the investigation of the role of this compoundγ in other diseases such as neurodegenerative diseases and metabolic disorders. Additionally, the use of this compoundγi in combination with other therapies such as chemotherapy and immunotherapy should be explored.

Synthesemethoden

The synthesis of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi was first reported by Chen and colleagues in 2015. The synthesis involved a series of reactions starting from commercially available starting materials. The key step in the synthesis was the coupling of 2-phenyl-1H-indole-3-carboxylic acid with 4-oxo-3H-phthalazine-1-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting intermediate was then treated with ethyl chloroformate to yield this compoundγi. The overall yield of the synthesis was reported to be 17%.

Wissenschaftliche Forschungsanwendungen

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. In cancer, this compoundγi has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation is also associated with various diseases such as arthritis, asthma, and inflammatory bowel disease. This compoundγi has been shown to reduce inflammation in animal models of these diseases. In viral infections, this compoundγi has been shown to inhibit the replication of human cytomegalovirus and herpes simplex virus.

Eigenschaften

IUPAC Name

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4/c29-20(14-32-25(31)23-16-10-4-5-11-17(16)24(30)28-27-23)21-18-12-6-7-13-19(18)26-22(21)15-8-2-1-3-9-15/h1-13,26H,14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIYAOUJNWENMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=NNC(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.